molecular formula C16H19N3O5 B2503070 N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE CAS No. 899743-76-1

N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE

Cat. No.: B2503070
CAS No.: 899743-76-1
M. Wt: 333.344
InChI Key: NYYJLPZTCHEPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE is a complex organic compound with a molecular formula of C14H20N2O4 This compound is characterized by the presence of a dimethoxyphenyl group, an oxazole ring, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Coupling with Ethylenediamine: The acid chloride is then reacted with ethylenediamine to form the intermediate amide.

    Formation of the Oxazole Ring: The intermediate amide is then subjected to cyclization with 5-methyl-1,2-oxazole-3-carboxylic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the oxazole ring.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of the ethanediamide linkage.

Uniqueness

N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE is unique due to the presence of both the dimethoxyphenyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-7-6-11-4-5-12(22-2)13(9-11)23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYJLPZTCHEPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.